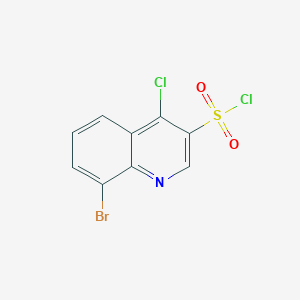

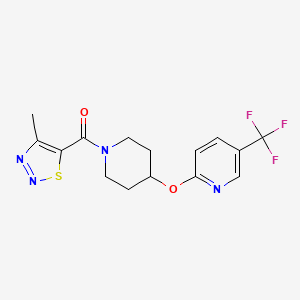

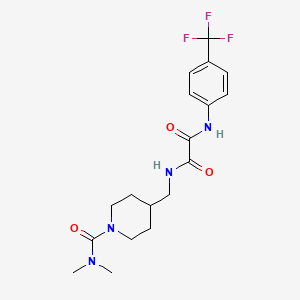

![molecular formula C23H23NO3S B2529507 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide CAS No. 322678-98-8](/img/structure/B2529507.png)

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, as described in the provided papers, involves the use of various starting materials and reaction conditions to create compounds with potential biological applications. In one study, different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using 4-aminophenazone, highlighting the importance of this compound in drug chemistry . Another paper reports the catalyst-free synthesis of novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines through a one-pot reaction, demonstrating an efficient method to create heterocyclic compounds . Additionally, the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides from 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid derivatives and substituted amines was explored, with the resulting compounds being tested for antinociceptive activity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various techniques. NMR spectroscopy confirmed the structures of the synthesized heterocycles in one study . Single-crystal diffraction was used to elucidate the crystal structures, revealing common backbones and conformations among the products, as well as intermolecular interactions such as C–H···X (X = N, O, π) and π···π contacts . In another study, the molecular conformations and modes of supramolecular aggregation were analyzed, with findings of conformational disorder in the fused six-membered rings of the compounds .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving the compound "4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide." However, the synthesis processes described in the papers involve reactions that are relevant to the field of medicinal chemistry, such as the formation of benzamide derivatives and heterocyclic compounds, which are of interest due to their potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and biological evaluations. The compounds possess potential biological applications, as indicated by their screening against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases . The crystal packing of the compounds is influenced by the substituents on their phenyl rings, as seen in the variations in the extended network within the crystals . The antinociceptive activity of the synthesized N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides suggests that these compounds may have therapeutic potential .

Scientific Research Applications

Synthesis and Characterization for Biological Applications

Benzofuran and thiophene derivatives have been synthesized and characterized for potential biological applications, including their role in inhibiting enzymes such as alkaline phosphatase and ecto-5'-nucleotidase. These compounds exhibit potential in medicinal chemistry due to their ability to bind nucleotide protein targets, suggesting further exploration in drug discovery and development (Saeed et al., 2015).

Crystallographic Studies

The structural elucidation of benzofuran and thiophene derivatives through crystallography provides insights into their molecular configurations, which is essential for understanding their interactions and functionalities in various applications. Crystal structure analyses have revealed detailed interaction patterns and stabilization mechanisms, contributing to the knowledge base required for designing compounds with desired properties (Sharma et al., 2016).

Antimicrobial and Anti-inflammatory Agents

Compounds containing benzofuran and thiophene units have been evaluated for their antimicrobial and anti-inflammatory properties. Synthesis and characterization of such derivatives aim at discovering novel therapeutic agents. Notably, some derivatives have shown significant activity against various microbial strains and have been proposed as candidates for further pharmacological studies (Agnimonhan et al., 2012).

Application in Material Science

Beyond biological applications, benzofuran and thiophene derivatives also find application in material science, particularly in the development of fluorescent probes and corrosion inhibitors. The synthesis of novel compounds exhibiting fluorescent properties indicates their potential use in sensor technology and imaging applications. Meanwhile, corrosion inhibition studies focus on protecting metal surfaces, showcasing the versatility of these compounds in industrial applications (Bodke et al., 2013).

Future Directions

properties

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S/c1-23(2)13-18-5-3-7-20(21(18)27-23)26-15-16-8-10-17(11-9-16)22(25)24-14-19-6-4-12-28-19/h3-12H,13-15H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHDQFUNUZIGQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NCC4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

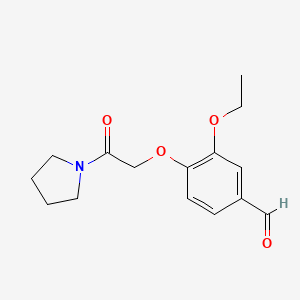

![3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2529426.png)

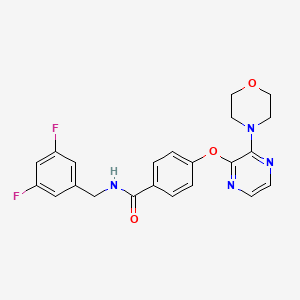

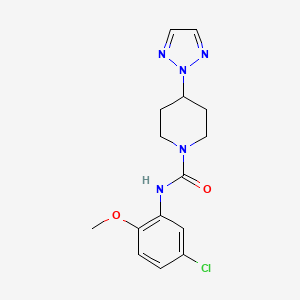

![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)

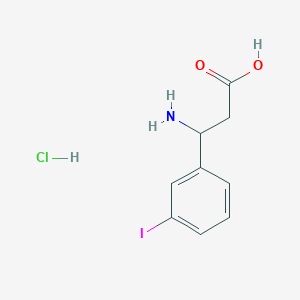

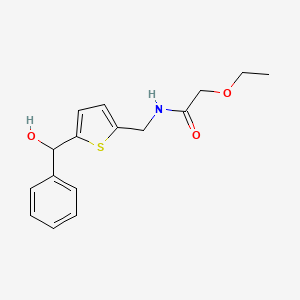

![5-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2529431.png)

![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)

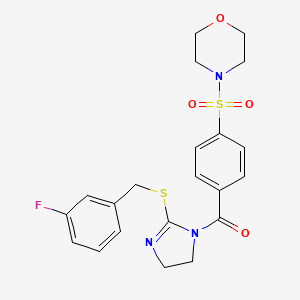

![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)